molecular formula C9H17NO2 B1441077 2-(1-Propyl-3-pyrrolidinyl)acetic acid CAS No. 1220036-09-8

2-(1-Propyl-3-pyrrolidinyl)acetic acid

Cat. No. B1441077
CAS RN: 1220036-09-8
M. Wt: 171.24 g/mol
InChI Key: XKXXPMIXFIYTMT-UHFFFAOYSA-N
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Description

2-(1-Propyl-3-pyrrolidinyl)acetic acid is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle .


Molecular Structure Analysis

The pyrrolidine ring in 2-(1-Propyl-3-pyrrolidinyl)acetic acid is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Drug Design and Synthesis

2-(1-Propyl-3-pyrrolidinyl)acetic acid: is a compound that features a pyrrolidine ring, a five-membered lactam structure. This ring is a common feature in many biologically active compounds and is used extensively in drug design due to its ability to efficiently explore pharmacophore space because of its sp3 hybridization . The pyrrolidine ring contributes to the stereochemistry of molecules and offers increased three-dimensional coverage, which is crucial for the interaction with biological targets .

Antimicrobial Agents

The pyrrolidine scaffold, to which 2-(1-Propyl-3-pyrrolidinyl)acetic acid belongs, is known to be a part of various antimicrobial agents. Compounds with this structure have been studied for their potential to inhibit the growth of bacteria and other microbes, which is essential for the development of new antibiotics and antiseptic agents .

Antitumor Activity

Pyrrolidine derivatives are investigated for their antitumor properties. The non-planarity and stereochemistry of the pyrrolidine ring can lead to a different biological profile of drug candidates, potentially offering new avenues for cancer treatment .

Antidiabetic Treatments

While specific information on 2-(1-Propyl-3-pyrrolidinyl)acetic acid used in antidiabetic treatments is not readily available, pyrrolidine derivatives are generally of interest in medicinal chemistry for their potential therapeutic effects. Researchers are exploring various heterocyclic compounds for their ability to modulate biological pathways related to diabetes .

Spiroindole and Spirooxindole Scaffold Synthesis

2-(1-Propyl-3-pyrrolidinyl)acetic acid can be utilized in the synthesis of spiroindole and spirooxindole scaffolds. These scaffolds are significant in drug design processes, particularly for creating molecules with bioactivity against various diseases, including cancer and microbial infections .

Rare Earth Metal Ions Adsorption

Research has been conducted on the use of pyrrolidine derivatives for the adsorption of rare earth metal ions. This application is crucial for environmental remediation and the recycling of valuable materials from industrial waste .

Future Directions

The pyrrolidine ring, a key component of 2-(1-Propyl-3-pyrrolidinyl)acetic acid, is a versatile scaffold for novel biologically active compounds . Therefore, future research could focus on the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

properties

IUPAC Name

2-(1-propylpyrrolidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-4-10-5-3-8(7-10)6-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXXPMIXFIYTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Propyl-3-pyrrolidinyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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